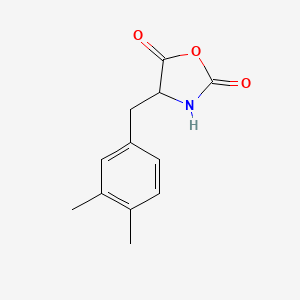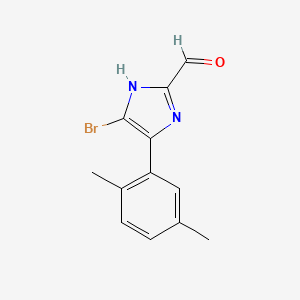
5-Bromo-4-(2,5-dimethylphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD33022647” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in numerous research and industrial applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022647” involves multiple steps, each requiring precise reaction conditions. The primary synthetic route includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions to form intermediate compounds.
Intermediate Formation: These intermediates undergo further chemical reactions, such as condensation or cyclization, to form the desired compound.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “MFCD33022647” is scaled up using large reactors and optimized reaction conditions. The process involves:
Batch or Continuous Reactors: Depending on the production scale, either batch or continuous reactors are used.
Catalysts and Solvents: Specific catalysts and solvents are employed to enhance the reaction rate and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD33022647” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Substitution reactions occur when functional groups in the compound are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
“MFCD33022647” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: In medicinal chemistry, “MFCD33022647” serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of “MFCD33022647” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It may inhibit or activate enzymes, altering their activity and affecting biochemical pathways.
Receptor Interaction: The compound can bind to cellular receptors, triggering signaling cascades that lead to physiological responses.
Pathway Modulation: By influencing key metabolic pathways, “MFCD33022647” can modulate cellular functions and processes.
Comparación Con Compuestos Similares
“MFCD33022647” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar molecular structure but differing in reactivity and applications.
Compound B: Shares some functional groups with “MFCD33022647” but has distinct physical and chemical properties.
Compound C: Used in similar research applications but exhibits different biological activity.
The uniqueness of “MFCD33022647” lies in its specific combination of properties, making it suitable for a wide range of applications that other compounds may not fulfill as effectively.
Propiedades
Fórmula molecular |
C12H11BrN2O |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
5-bromo-4-(2,5-dimethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-7-3-4-8(2)9(5-7)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
JXMBYFNZECJVCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
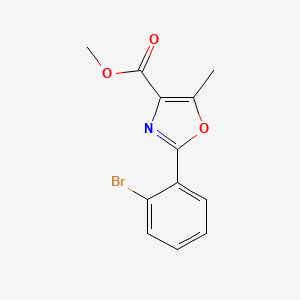


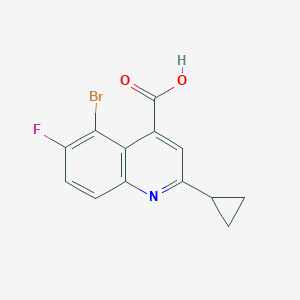

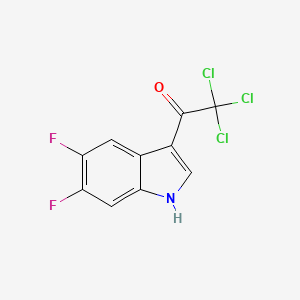
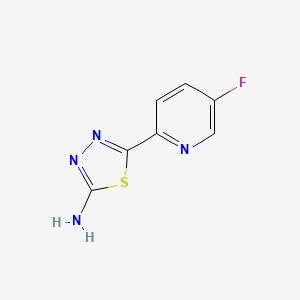

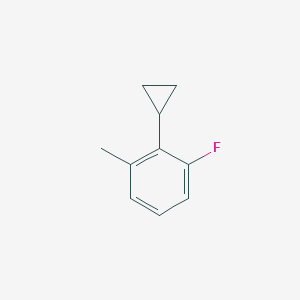
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
